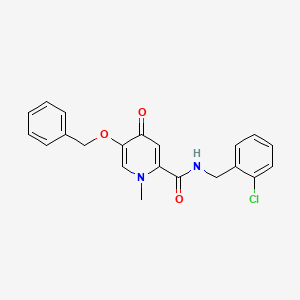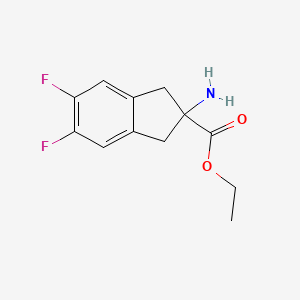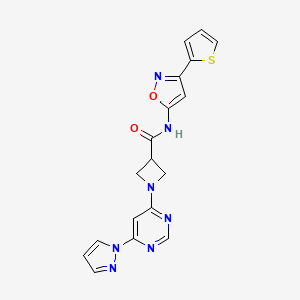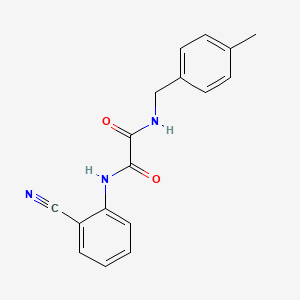![molecular formula C16H17F3N2OS B2835754 6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone CAS No. 478259-92-6](/img/structure/B2835754.png)
6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a trifluoromethyl group, a tert-butyl group, and a benzyl group attached to a pyrimidinone core . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The tert-butyl group is often used in chemical transformations .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of compounds containing trifluoromethyl groups .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the trifluoromethyl, tert-butyl, and benzyl groups attached to the pyrimidinone core. The trifluoromethyl group is known to have a high electronegativity .Chemical Reactions Analysis
The trifluoromethyl group is known to participate in various chemical reactions, particularly trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the incorporation of tert-butyl groups in molecules can effectively increase molecular solubility .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- A study by Kaur et al. (2012) focused on the structural analysis of a related compound, highlighting its crystal packing and the dihedral angles between pyrimidine and benzene rings, which could provide insights into the design of new molecules with specific properties (Kaur et al., 2012).
- In the field of medicinal chemistry, Stock et al. (2010) identified a related compound as a potential candidate for topical treatment of skin disorders involving leukotriene production, demonstrating its application in drug development (Stock et al., 2010).
- Kumara et al. (2015) explored novel triazinone derivatives, prepared by condensing related compounds, for their antimicrobial and mosquito larvicidal activities, suggesting potential applications in pest control and antimicrobial treatments (Kumara et al., 2015).
Biological Activities and Applications
- Gülçin et al. (2020) synthesized and characterized sulfur-containing heterocyclic compounds, evaluating their inhibitory properties against various enzymes, which could have implications for developing treatments for diseases like glaucoma, Alzheimer's, and diabetes (Gülçin et al., 2020).
- Shpakovsky et al. (2012) synthesized organotin(IV) complexes with related structures and tested their cytotoxicity against human breast adenocarcinoma cells, indicating potential applications in cancer therapy (Shpakovsky et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-tert-butyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-15(2,3)12-8-13(22)21-14(20-12)23-9-10-5-4-6-11(7-10)16(17,18)19/h4-8H,9H2,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGUIQNGTIIVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)SCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2835674.png)


![(2-ethoxynaphthalen-1-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2835679.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one](/img/structure/B2835683.png)
![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbutanamide](/img/structure/B2835688.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)



![N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2835694.png)